Product packaging for 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5(Cat. No.:)

2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B12302322
M. Wt: 262.6 g/mol
InChI Key: IUYHQGMDSZOPDZ-RALIUCGRSA-N
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Description

Contextualization of Polychlorinated Biphenyls (PCBs) in Environmental and Chemical Research

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were extensively used in various industrial applications, including as coolants and insulating fluids for electrical equipment, and as plasticizers in paints and plastics. isotope.com Due to their chemical stability, low flammability, and high boiling point, PCBs were valued for their durability. isotope.comnih.gov However, these same properties contribute to their persistence in the environment, leading to widespread contamination of soil, water, and air. isotope.comlgcstandards.com PCBs can bioaccumulate in the food chain, posing potential risks to both wildlife and human populations. isotope.comnih.gov Consequently, the production of PCBs was banned in many countries in the 1970s, but their continued presence and dispersal in the environment necessitate ongoing research and monitoring. isotope.comnih.gov

Significance of Stable Isotope Labeling in Advanced Chemical Investigations

Stable isotope labeling is a powerful technique used to trace the pathways of substances through chemical reactions or biological systems. nih.gov In this method, one or more atoms in a molecule are replaced with a stable (non-radioactive) isotope of the same element, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). nih.govreagecon.com This labeling does not significantly alter the chemical properties of the compound but provides a distinct mass signature that can be detected by analytical instruments like mass spectrometers. nih.govaccustandard.com This technique is instrumental in a variety of research fields, including metabolic studies, environmental fate analysis, and quantitative analysis. accustandard.comnih.gov The use of stable isotope-labeled compounds as internal standards in analytical chemistry allows for more accurate and precise quantification of target analytes by correcting for variations during sample preparation and analysis. nih.gov

Rationale for Research on 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5 as a Model Deuterated Congener

The compound this compound is a deuterated form of the 2,3,4-trichlorobiphenyl (B164850) congener. Its significance in research stems primarily from its application as an internal standard for the analysis of PCBs in various environmental matrices. nih.gov In analytical methods such as gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of a deuterated standard, like this compound, to a sample allows for the accurate quantification of the corresponding non-labeled PCB congeners. nih.gov The deuterated compound behaves almost identically to the native compound during extraction, cleanup, and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. This enables researchers to correct for any loss of the target analyte during the analytical process, thereby improving the accuracy and reliability of the results. The specific congener, 2,3,4-trichlorobiphenyl, is one of the many PCB congeners found in the environment, and its deuterated form serves as a representative model for the analysis of other trichlorobiphenyls and PCBs with similar properties.

Detailed Research Findings

The primary application of this compound is as an internal standard in the quantitative analysis of PCB congeners in environmental samples. Research in this area focuses on developing and validating analytical methods for the detection and quantification of these persistent organic pollutants.

In a typical analytical workflow, a known amount of this compound is spiked into a sample (e.g., soil, sediment, water, or biological tissue) before extraction. The sample is then subjected to various preparation steps, such as solvent extraction and cleanup, to isolate the PCB fraction. The final extract is then analyzed by GC-MS. The mass spectrometer is set to monitor for specific ions characteristic of both the native PCBs and the deuterated internal standard. By comparing the signal intensity of the native PCB to that of the known amount of the deuterated standard, the concentration of the native PCB in the original sample can be accurately calculated.

The choice of this compound as an internal standard is based on several factors. Its retention time in a gas chromatography system is very close to that of the non-deuterated 2,3,4-trichlorobiphenyl, ensuring that it co-elutes with the analyte of interest. Furthermore, its mass spectrum is distinct from the native compound due to the presence of five deuterium atoms, which increases its molecular weight. This mass difference allows for clear separation and quantification in the mass spectrometer.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name1,2,3,4,5-pentadeuterio-6-(2,3,4-trichlorophenyl)benzene nih.gov
Molecular FormulaC₁₂H₂D₅Cl₃ nih.gov
Molecular Weight262.6 g/mol nih.gov
Monoisotopic Mass260.992717 Da nih.gov
InChIKeyIUYHQGMDSZOPDZ-RALIUCGRSA-N nih.gov

Analytical Information

ParameterDetails
Typical Application Internal Standard for PCB analysis
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Function To correct for analyte loss during sample preparation and analysis, enabling accurate quantification.
Detection Principle The mass difference between the deuterated standard and the native analyte allows for their distinct detection and quantification by the mass spectrometer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Cl3 B12302322 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7Cl3

Molecular Weight

262.6 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4-trichlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D

InChI Key

IUYHQGMDSZOPDZ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C=C2)Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Synthetic Pathways and Isotopic Integrity of Deuterated Trichlorobiphenyls

Methodologies for the Synthesis of Deuterated Polychlorinated Biphenyl (B1667301) Congeners

The introduction of deuterium (B1214612) atoms into a specific PCB congener can be achieved through various synthetic strategies. The choice of method often depends on the desired deuteration pattern, the availability of starting materials, and the required isotopic purity. For a compound like 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5, where one phenyl ring is perdeuterated, a precursor-based approach is often the most logical.

Catalytic Approaches for Deuterium Incorporation

Catalytic hydrogen-deuterium (H/D) exchange reactions represent a powerful tool for introducing deuterium into aromatic systems. academie-sciences.fr These methods can be broadly categorized into homogeneous and heterogeneous catalysis. For PCBs, transition metal complexes in a homogeneous phase can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂). academie-sciences.fr The regioselectivity of this exchange is a key challenge and is influenced by the catalyst, solvent, and the substitution pattern of the PCB. academie-sciences.fr

While direct H/D exchange on a pre-formed 2,3,4-trichlorobiphenyl (B164850) molecule is a possibility, achieving selective deuteration of only one ring without affecting the other presents a significant synthetic hurdle. Therefore, this approach is less common for producing specifically labeled congeners like the one .

Modified Suzuki-Coupling Reactions for Specific Congener Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively used for the preparation of a wide array of PCB congeners with high selectivity and in good to excellent yields. uiowa.edunih.gov This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide. uiowa.edunih.gov

For the synthesis of this compound, a modified Suzuki coupling approach is highly suitable. nih.gov This would involve the coupling of a deuterated aryl boronic acid with a non-deuterated chlorinated benzene (B151609) derivative, or vice versa. Specifically, the reaction would couple 2,3,4-trichlorobromobenzene with benzene-d₅-boronic acid or, alternatively, bromobenzene-d₅ with 2,3,4-trichlorophenylboronic acid. The former approach is often preferred due to the commercial availability or more straightforward synthesis of the required precursors.

Modified Suzuki coupling procedures, which may employ specific palladium catalysts like Pd(dppf)₂Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene), have been shown to be effective for the synthesis of various PCB congeners, including those with challenging substitution patterns. nih.govresearchgate.net These modified conditions can offer advantages such as improved air stability of the catalyst and better yields. nih.gov While the synthesis of sterically hindered PCBs with three or four ortho-chlorine substituents can be challenging with Suzuki coupling, it is highly efficient for congeners with fewer ortho substituents, such as 2,3,4-trichlorobiphenyl. uiowa.eduresearchgate.net

Table 1: Illustrative Conditions for Modified Suzuki-Coupling in PCB Synthesis

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
Bromochlorobenzenes(Chlorinated) Aryl Boronic AcidsPd(dppf)₂Cl₂Na₂CO₃ (aq)Not specifiedModerate to Good nih.gov
(Chlorinated) Aryl HalidesAryl Boronic AcidsPd(PPh₃)₄Na₂CO₃ (aq)Toluene/WaterGood to Excellent uiowa.edu

Base-Catalyzed Hydrogen/Deuterium Exchange Reactions

Base-catalyzed H/D exchange offers another route for deuterium incorporation into aromatic compounds. This method typically involves treating the substrate with a strong base in the presence of a deuterium source like D₂O. The basic conditions facilitate the deprotonation of aromatic C-H bonds, which are then quenched by a deuteron (B1233211) from the solvent.

For PCBs, this method can be employed to introduce deuterium atoms, often with a degree of regioselectivity. However, achieving complete and specific deuteration of one ring while leaving the other untouched is challenging and may require careful optimization of reaction conditions, including the choice of base, solvent, and temperature. The electronic effects of the chlorine substituents on the acidity of the aromatic protons play a significant role in directing the exchange.

Precursor-Based Synthesis Strategies

This is arguably the most direct and reliable method for synthesizing this compound. This strategy involves the synthesis of a deuterated precursor which is then used in a subsequent reaction to form the final product. In this case, the key precursor would be a pentadeuterated phenyl derivative.

A common approach is the synthesis of benzene-d₅-boronic acid. This can be prepared from bromobenzene-d₅, which is commercially available or can be synthesized from benzene-d₆. The bromobenzene-d₅ can then be converted to the corresponding Grignard or organolithium reagent, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the desired benzene-d₅-boronic acid. This deuterated boronic acid can then be used in a Suzuki coupling reaction with 2,3,4-trichlorobromobenzene to yield the target molecule.

Assessment of Isotopic Purity and Positional Deuteration Fidelity

The utility of a deuterated standard is fundamentally dependent on its isotopic purity and the precise location of the deuterium atoms. Therefore, rigorous analytical characterization is essential.

High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules differing only in their isotopic composition) can be determined. nih.govresearchgate.net This allows for the calculation of the percentage of molecules that have the desired number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H NMR can be used to confirm the absence of protons at the deuterated positions, while ²H NMR directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment. rsc.orgnih.govwiley.com The combination of both HRMS and NMR provides a comprehensive assessment of both the isotopic enrichment and the fidelity of the deuterium labeling. rsc.org

Table 2: Techniques for Isotopic Purity Assessment

TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HRMS)Isotopic distribution and enrichmentHigh sensitivity, accurate mass measurement
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H)Positional integrity of deuterium labelsProvides structural information

Strategies for Enhancing Synthetic Yields and Selectivity of Deuterated PCB Congeners

Optimizing the synthesis of deuterated PCBs involves several strategies aimed at maximizing the yield of the desired product while minimizing side reactions and ensuring high isotopic incorporation.

For Suzuki coupling reactions, the choice of catalyst, base, and solvent system is critical. The use of highly active palladium catalysts and appropriate phosphine (B1218219) ligands can improve reaction rates and yields, especially for sterically hindered congeners. researchgate.net The stoichiometry of the reactants, particularly the boronic acid or ester, may also need to be optimized to drive the reaction to completion and minimize homo-coupling side products.

In the context of precursor-based synthesis, the purity of the deuterated starting materials is paramount. Any proton-containing impurities in the deuterated precursor will inevitably lead to a decrease in the isotopic purity of the final product. Therefore, careful purification of the deuterated intermediates is essential.

Furthermore, reaction conditions such as temperature and reaction time must be carefully controlled. In H/D exchange reactions, these parameters directly influence the extent and selectivity of deuteration. For coupling reactions, they can affect catalyst stability and the formation of byproducts. The use of microwave-assisted synthesis has also been shown to accelerate Suzuki coupling reactions and, in some cases, improve yields.

By employing a combination of rational precursor design, optimized reaction conditions, and rigorous purification and characterization, it is possible to synthesize this compound and other deuterated PCB congeners with the high purity and isotopic integrity required for demanding analytical applications.

Advanced Analytical Applications of 2,3,4 Trichlorobiphenyl 2 ,3 ,4 ,5 ,6 D5

Role as an Internal Standard in Mass Spectrometry-Based Quantitation of PCBs

In the quantitative analysis of PCBs, especially at trace levels, accuracy can be compromised by sample loss during extraction, cleanup, and instrumental analysis. To correct for these variations, an internal standard is introduced into the sample at a known concentration before analysis. 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5 is an excellent internal standard for PCB analysis due to its structural similarity to the target analytes. Because it is nearly identical to its non-deuterated counterpart, it behaves similarly during all stages of sample preparation and analysis. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from native PCBs by a mass spectrometer.

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high accuracy and precision in quantitative analysis. isotope.comdspsystems.eu The technique involves adding a known quantity of an isotopically labeled compound, such as this compound, to a sample prior to any processing steps. nih.govresearchgate.net This labeled compound, often referred to as an isotopic spike, serves as an internal standard.

The fundamental principle of IDMS is that the isotopically labeled standard will experience the exact same losses as the native analyte throughout the entire analytical procedure, from extraction and cleanup to injection and ionization. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using mass spectrometry, the initial concentration of the native analyte in the sample can be calculated with high accuracy. This method effectively cancels out procedural errors and matrix effects that can plague other quantification methods. Numerous certified PCB standards, including various isotopically labeled congeners, are available to support IDMS applications. isotope.comdspsystems.eu

The combination of High-Resolution Gas Chromatography (HRGC) with High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the congener-specific analysis of PCBs. HRGC provides the high separation efficiency needed to resolve the complex mixtures of PCB congeners often found in environmental and biological samples. HRMS offers high mass accuracy and resolution, enabling the precise measurement of the mass-to-charge ratio of ions.

When this compound is used as an internal standard in HRGC-MS analysis, the gas chromatograph first separates it from other congeners based on its boiling point and interaction with the column's stationary phase. The mass spectrometer can then easily differentiate the deuterated standard from the native 2,3,4-trichlorobiphenyl (B164850) and other co-eluting compounds due to its distinct, higher mass. Inter-laboratory studies using HRGC-HRMS with isotope dilution methods have demonstrated excellent reproducibility and accuracy for PCB quantification in various matrices, such as transformer oil. nih.govresearchgate.net

In trace analysis, both deuterated (²H-labeled) and carbon-13 (¹³C-labeled) compounds are widely used as internal standards. While both serve the same fundamental purpose in IDMS, there are key differences that can influence the choice for a specific application.

¹³C-labeled standards are often considered the "gold standard" for isotope dilution analysis. caymanchem.com The key advantages are the stability of the ¹³C-label, which is not susceptible to exchange or loss during sample preparation, and the fact that ¹³C-labeled compounds typically co-elute perfectly with their native counterparts in chromatography. caymanchem.comsigmaaldrich.com This perfect co-elution simplifies peak integration and enhances accuracy.

Deuterated standards, like this compound, are also highly effective and have their own advantages. They are frequently more commercially available and less expensive to synthesize than their ¹³C counterparts. caymanchem.comsigmaaldrich.com However, a potential drawback is the possibility of a slight chromatographic shift (retention time difference) between the deuterated standard and the native analyte, known as an isotopic effect. Additionally, in some rare cases, deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the sample matrix or solvents, which could lead to inaccurate quantification. sigmaaldrich.com For many applications, particularly with stable deuterium placement as in aromatic systems, deuterated standards provide excellent performance and a cost-effective alternative to ¹³C-labeled standards. sigmaaldrich.com

FeatureDeuterated (²H) Standards¹³C-Labeled Standards
Cost Generally lowerGenerally higher caymanchem.comsigmaaldrich.com
Availability Often more readily available caymanchem.comLess frequent, but availability is increasing caymanchem.com
Chromatography May exhibit slight retention time shifts from native analyteTypically co-elutes perfectly with native analyte caymanchem.com
Label Stability Generally stable, but potential for H/D back-exchange in certain conditions sigmaaldrich.comHighly stable, no risk of exchange sigmaaldrich.com
Method Development Potential issues must be considered during validation sigmaaldrich.comOften more straightforward, reducing method development time sigmaaldrich.com

Utilization as a Surrogate Standard for Extraction Efficiency Monitoring

Beyond its role as an internal standard for quantification, this compound can also be employed as a surrogate standard. Surrogate standards are compounds that are chemically similar to the target analytes but not expected to be present in the original sample. epa.gov They are added to every sample, blank, and quality control standard in a known amount before any extraction or cleanup procedures begin. epa.govaccustandard.com

The primary purpose of a surrogate is to monitor the performance of the analytical method for each individual sample. By calculating the percentage of the surrogate that is recovered at the end of the analysis, analysts can assess the efficiency and effectiveness of the sample preparation steps. A low recovery might indicate that a significant portion of the target analytes was lost during extraction or cleanup, while a very high recovery could suggest a problem with the concentration step or the presence of an interference. Regulatory methods, such as those from the U.S. EPA, specify acceptable recovery ranges for surrogates to ensure data quality. accustandard.comepa.gov While compounds like Decachlorobiphenyl and Tetrachloro-m-xylene are commonly listed as surrogates for Aroclor analysis, specific deuterated congeners are highly suitable for monitoring the recovery of individual PCB congeners. accustandard.comepa.gov

Spectroscopic Characterization Techniques for Deuterated Biphenyls

The synthesis of an isotopically labeled standard requires rigorous characterization to confirm its chemical identity, purity, and the precise location and extent of isotopic labeling. This ensures the standard is reliable for its intended analytical purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the characterization of deuterated compounds like this compound.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons on the deuterated phenyl ring (positions 2', 3', 4', 5', and 6') would be absent. This absence confirms that the deuteration reaction has successfully replaced the hydrogen atoms at these specific locations.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum provides a direct signal from the deuterium atoms, confirming their presence on the molecule. wikipedia.org The chemical shift of the deuterium signal is similar to that of a proton in the same chemical environment, which helps to confirm the location of the label. wikipedia.org Furthermore, the integration of the ²H NMR signal can be used to quantify the level of deuterium incorporation. Due to the low natural abundance of deuterium (0.016%), samples must be isotopically enriched to yield a detectable signal. wikipedia.org

¹³C NMR: The ¹³C NMR spectrum can also provide structural confirmation. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a dampened signal intensity due to the coupling with the spin-1 deuterium nucleus.

NMR TechniqueInformation Provided for this compound
¹H NMR Confirms the absence of protons at the 2', 3', 4', 5', and 6' positions.
²H NMR Directly detects the deuterium nuclei, confirming their presence and location. wikipedia.org Allows for verification of deuteration effectiveness. wikipedia.org
¹³C NMR Shows characteristic splitting patterns and altered signal intensities for carbons directly bonded to deuterium, further confirming the label's location. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Verification

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of PCBs, offering high-resolution separation and sensitive detection. researchgate.netthermofisher.com In the context of this compound, GC-MS is indispensable for verifying its isotopic purity and structural integrity, ensuring its reliability as an internal standard.

When subjected to GC-MS analysis, the compound first traverses a gas chromatographic column, which separates it from other sample components based on its volatility and interaction with the stationary phase. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

The structural verification of this compound relies on the interpretation of its mass spectrum. The molecular ion peak is expected at an m/z corresponding to its molecular weight, which is higher than its non-deuterated counterpart due to the presence of five deuterium atoms. nih.gov The fragmentation pattern, a result of the molecule breaking apart in a predictable manner, provides further structural confirmation. For polychlorinated biphenyls, common fragmentation pathways involve the sequential loss of chlorine atoms and fragmentation of the biphenyl (B1667301) ring structure. nih.govresearchgate.net The presence of deuterium atoms on one of the phenyl rings will influence the masses of the resulting fragment ions, allowing for detailed structural elucidation.

A comparison with the mass spectrum of the non-deuterated 2,4,4'-Trichlorobiphenyl (PCB 28), a structurally similar congener, highlights the effect of deuteration. The NIST Mass Spectrometry Data Center provides reference spectra for PCB 28, showing a characteristic cluster of peaks for the molecular ion due to the isotopic distribution of chlorine. nist.gov For the deuterated compound, a similar isotopic pattern would be observed, but shifted to a higher m/z.

Interactive Data Table: Expected GC-MS Fragmentation for this compound

The following table outlines the predicted key ions and their significance in the structural verification of the target compound.

Ion DescriptionPredicted m/zSignificance
Molecular Ion [M]+261Confirms the molecular weight of the deuterated compound. The exact m/z will show an isotopic pattern due to 35Cl and 37Cl.
[M-Cl]+226Loss of a single chlorine atom.
[M-2Cl]+191Loss of two chlorine atoms.
[M-3Cl]+156Loss of all three chlorine atoms, leaving the deuterated biphenyl backbone.
Deuterated Phenyl Ion82Fragmentation of the biphenyl linkage, yielding the deuterated phenyl fragment.
Trichlorophenyl Ion180Fragmentation of the biphenyl linkage, yielding the non-deuterated, trichlorinated phenyl fragment.

Note: The predicted m/z values are based on the most abundant isotopes and are simplified for illustrative purposes. The actual spectrum will show a cluster of peaks for each fragment containing chlorine atoms.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules. spectroscopyonline.com For this compound, IR analysis can provide valuable information about its molecular structure and the influence of both chlorination and deuteration on its vibrational frequencies.

The IR spectrum of an organic molecule is characterized by absorption bands corresponding to specific vibrational modes, such as stretching and bending of chemical bonds. In the case of chlorinated aromatic compounds, the carbon-chlorine (C-Cl) stretching vibrations are particularly informative. osti.gov These typically appear in the fingerprint region of the IR spectrum, at wavenumbers below 800 cm-1. The exact position of these bands is sensitive to the number and position of chlorine atoms on the biphenyl rings.

The introduction of deuterium atoms into one of the phenyl rings significantly alters the vibrational modes involving the C-D bonds compared to the C-H bonds in the non-deuterated analog. The heavier mass of deuterium results in a shift of the C-D stretching and bending vibrations to lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. This isotopic shift is a key feature in the IR spectrum and aids in confirming the deuteration of the molecule. A study on the vibrational frequencies of biphenyl and its deuterated forms has shown that deuteration significantly impacts the vibrational spectrum. acs.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

This table summarizes the expected characteristic infrared absorption bands and their corresponding vibrational modes.

Wavenumber Range (cm⁻¹)Vibrational ModeSignificance
3100-3000Aromatic C-H StretchIndicates the presence of the non-deuterated phenyl ring.
2300-2200Aromatic C-D StretchConfirms the presence of the deuterated phenyl ring.
1600-1450Aromatic C=C StretchCharacteristic of the biphenyl backbone structure.
Below 800C-Cl StretchConfirms the presence of chlorine atoms and provides information about their substitution pattern.
~850-750C-D Bending (out-of-plane)Further evidence of deuteration on the aromatic ring.

Note: The predicted wavenumber ranges are approximate and can be influenced by the specific substitution pattern and molecular environment.

Environmental and Biotransformation Dynamics of Deuterated Polychlorinated Biphenyls

Abiotic Transformation Processes of Deuterated PCB Congeners

Abiotic degradation pathways, including photolysis and chemical dechlorination, play a significant role in the environmental transformation of PCBs. The presence of deuterium (B1214612) in the molecular structure can subtly alter the kinetics and mechanisms of these processes.

Photolytic Degradation Mechanisms and Deuterium Isotope Effects

Photolytic degradation is a key process for the breakdown of PCBs in the environment, driven by the absorption of ultraviolet (UV) radiation. This energy absorption can lead to the cleavage of carbon-chlorine (C-Cl) bonds, resulting in dechlorination. The substitution of hydrogen with deuterium can influence the rate of this process, a phenomenon known as the deuterium isotope effect.

The primary mechanism of PCB photolysis involves the excitation of the molecule to a singlet state, followed by intersystem crossing to a triplet state. In this excited triplet state, the C-Cl bond is weakened and can undergo homolytic cleavage to form a biphenyl (B1667301) radical and a chlorine radical. The biphenyl radical can then abstract a hydrogen atom from the solvent or another organic molecule to form a less chlorinated biphenyl.

The deuterium isotope effect in photochemistry arises from the difference in the zero-point vibrational energies of C-H and C-D bonds. The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. In the context of 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5, the deuterated phenyl ring is more resistant to reactions involving the cleavage of a C-D bond compared to a C-H bond. However, the primary photochemical reaction for PCBs is the cleavage of the C-Cl bond, which is not directly affected by deuterium substitution on the other ring.

A secondary kinetic isotope effect may be observed if the subsequent stabilization of the resulting biphenyl radical involves the abstraction of a deuterium atom from a deuterated solvent or another deuterated molecule. In such cases, the rate of this stabilization step would be slower compared to the abstraction of a hydrogen atom.

Table 1: Potential Deuterium Isotope Effects on Photolytic Degradation

ProcessExpected Isotope Effect (kH/kD)Rationale
Primary Photochemical Event (C-Cl bond cleavage) ~ 1The C-Cl bond is broken, not a C-H or C-D bond.
Secondary Reaction (Hydrogen/Deuterium abstraction) > 1The C-D bond is stronger and requires more energy to break than a C-H bond.

This table is interactive. Click on the headers to sort.

Chemical Dechlorination Pathways

Chemical dechlorination represents another significant abiotic pathway for the transformation of PCBs. These reactions typically involve a reducing agent that facilitates the removal of chlorine atoms and their replacement with hydrogen atoms. Common chemical dechlorination methods include catalytic hydrodechlorination.

For 2,3,4-trichlorobiphenyl (B164850), chemical dechlorination would proceed through the sequential removal of chlorine atoms. The positions of the chlorine atoms (ortho, meta, and para) influence their susceptibility to removal. In many chemical reduction systems, the dechlorination of PCBs is not highly selective, leading to a mixture of less-chlorinated congeners.

The deuteration of one of the phenyl rings in this compound is not expected to significantly alter the chemical dechlorination pathways on the chlorinated ring. The reactivity is primarily governed by the electronic and steric effects of the chlorine atoms. However, if the dechlorination process involves intermediates where the stability is influenced by hyperconjugation with the C-H or C-D bonds on the other ring, a minor secondary isotope effect might be observed.

Biotic Degradation Mechanisms and Metabolic Pathways of Deuterated PCBs

Microorganisms have evolved diverse metabolic pathways to degrade PCBs, which can be broadly categorized into aerobic and anaerobic processes. The presence of deuterium in the PCB molecule can serve as a valuable tracer to elucidate these complex metabolic routes.

Enzymatic Biotransformation in Biological Systems

The biotransformation of deuterated polychlorinated biphenyls (PCBs) within biological systems is a complex process primarily mediated by enzymatic activities. These processes are crucial for understanding the fate and potential detoxification or bioactivation of these compounds in organisms.

Cytochrome P450 Metabolism and Metabolite Formation

The primary enzymatic system responsible for the initial phase of PCB metabolism is the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These heme-containing proteins are found in most living organisms and play a central role in the oxidative metabolism of a wide range of xenobiotics, including this compound. mdpi.comnih.gov The metabolism of PCBs is generally considered a detoxification process, as it increases their water solubility, facilitating excretion. nih.gov However, this process can also lead to the formation of reactive intermediates. nih.gov

The principal reaction catalyzed by CYP enzymes in the context of PCBs is hydroxylation, where a hydroxyl group (-OH) is introduced into the biphenyl structure. mdpi.comnih.gov For an asymmetrical congener like 2,3,4-trichlorobiphenyl, hydroxylation can occur at various positions on the biphenyl rings, leading to the formation of several monohydroxylated metabolites (OH-PCBs). mdpi.com In the case of this compound, the metabolism would follow similar pathways, with the deuterium-labeled ring being less likely to undergo hydroxylation due to the kinetic isotope effect.

The biotransformation can result in a variety of metabolites beyond simple hydroxylation, including dihydrodiols, catechols, and subsequent conjugated products like glucuronides and sulfates, which are part of Phase II metabolism. nih.govacs.org

Parent CompoundMetabolic ProcessPotential Metabolite ClassesKey Enzymes
This compoundPhase I OxidationHydroxylated Trichlorobiphenyls-d5 (OH-TCB-d5)Cytochrome P450 (e.g., CYP1A, CYP2B)
This compoundPhase I OxidationTrichlorobiphenyl-d5 DihydrodiolsCytochrome P450
Hydroxylated Trichlorobiphenyls-d5Phase II ConjugationGlucuronide ConjugatesUDP-glucuronosyltransferases (UGTs)
Hydroxylated Trichlorobiphenyls-d5Phase II ConjugationSulfate ConjugatesSulfotransferases (SULTs)
Role of Deuterium Labeling in Elucidating Metabolic Fate and Kinetic Isotope Effects

Deuterium labeling, as seen in this compound, is a powerful tool in metabolic research. medchemexpress.com The primary role of incorporating stable heavy isotopes like deuterium is to act as a tracer for quantitative analysis during drug development and toxicological studies. medchemexpress.com It allows researchers to distinguish the administered compound and its subsequent metabolites from endogenous compounds or environmental contaminants in complex biological matrices.

Furthermore, deuterium substitution can significantly influence the rate of metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.govnih.gov The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. researchgate.net

In many CYP-catalyzed reactions, the cleavage of a C-H bond is the rate-limiting step of the oxidation process. nih.govresearchgate.net The presence of a significant primary deuterium KIE is strong evidence that this C-H bond abstraction is at least partially rate-limiting. nih.gov By replacing hydrogen with deuterium at specific sites, medicinal chemists can strategically slow down the metabolism of a compound, which can be used to improve its pharmacokinetic profile. nih.govnih.gov For this compound, the deuteration on one entire phenyl ring makes metabolism at that ring kinetically less favorable, directing the CYP enzymes to preferentially hydroxylate the non-deuterated, trichlorinated ring.

ParameterDescriptionImplication for this compound
Kinetic Isotope Effect (KIE) The ratio of the reaction rate of a non-deuterated compound to its deuterated counterpart (kH/kD).A KIE value greater than 1 indicates a slower metabolic rate for the deuterated compound.
Mechanism Elucidation A significant KIE suggests that C-H (or C-D) bond cleavage is the rate-determining step in the metabolic reaction.Helps confirm the role of CYP450-mediated hydrogen abstraction in the metabolism of the trichlorobiphenyl.
Metabolic Switching Deuteration at one site can slow metabolism there, potentially increasing metabolism at other non-deuterated sites.Hydroxylation is more likely to occur on the non-deuterated ring of the molecule.

Phytoremediation Potential and Plant-Microbe Interactions

Phytoremediation is an in-situ remediation strategy that utilizes plants to remove, degrade, or contain environmental contaminants, offering a cost-effective and aesthetically pleasing alternative to traditional methods. nih.gov Several plant species have demonstrated the ability to take up and metabolize various PCB congeners. Plant metabolism of xenobiotics is often described by a "green liver" model, which involves phases of transformation (Phase I), conjugation (Phase II), and sequestration (Phase III). nih.gov Plant enzymes, including cytochrome P-450 monooxygenases and peroxidases, are implicated in the initial oxidative metabolism of PCBs. nih.gov

The efficacy of phytoremediation is significantly enhanced by the complex interactions between plants and the microbial communities in the rhizosphere—the soil region directly influenced by root secretions. nih.govmpg.de This zone harbors a high density and diversity of microorganisms, some of which possess the metabolic capability to degrade persistent organic pollutants like PCBs. nih.gov

Plants release a variety of root exudates, such as flavonoids and phenylpropanoids, which can serve as nutrient sources and signaling molecules for specific microbial populations. nih.gov This can create a selective pressure that favors the growth of microbes capable of degrading PCBs. nih.gov For instance, some soil bacteria possess the biphenyl (bph) degradation pathway, which involves a series of enzymes that sequentially break down the PCB molecule. nih.govnih.gov The synergistic action between the plant's ability to take up the compound and the microbes' capacity for degradation leads to a more efficient removal of the contaminant from the soil. nih.gov While studies may focus on non-deuterated PCBs, the fundamental pathways of phytoremediation and microbial degradation for this compound would be expected to be highly similar.

ComponentRole in PhytoremediationMechanism
Plants (e.g., Alfalfa, Willow, Tobacco) Uptake and TransformationAbsorbs the compound through the roots; metabolizes it via enzymes like cytochrome P450 and peroxidases (Phase I); conjugates metabolites (Phase II); sequesters conjugates in vacuoles (Phase III). nih.gov
Rhizosphere Microbes (e.g., Bacteria, Fungi) Extracellular DegradationUtilize enzymatic pathways (e.g., biphenyl pathway) to break down the PCB structure. nih.govnih.gov Ligninolytic fungi can also produce enzymes that degrade PCBs. mdpi.com
Plant-Microbe Interaction Synergistic EnhancementPlant root exudates support the growth of PCB-degrading microbes, increasing their population and metabolic activity in the soil surrounding the roots. nih.gov This leads to enhanced overall degradation of the compound.

Computational Chemistry and Theoretical Insights into Deuterated Biphenyl Structures

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of complex molecules like 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5. These computational approaches allow for a detailed examination of molecular properties that are often difficult to probe experimentally.

The three-dimensional structure of biphenyls is largely defined by the torsional or dihedral angle between the two phenyl rings. For this compound, this angle is influenced by the substitution pattern of chlorine atoms and deuterium (B1214612) isotopes. Computational studies, often employing Density Functional Theory (DFT) methods such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d,p)), are used to determine the preferred conformations and the energy barriers to rotation around the central carbon-carbon bond. researchgate.net

For non-coplanar polychlorinated biphenyls (PCBs), the potential energy curve as a function of the torsional angle typically shows a non-trivial barrier height at the coplanar conformation, indicating that the planar geometry is not the most stable state in the absence of external influences. researchgate.net The dihedral angle between the benzene (B151609) rings in similar trichlorobiphenyls has been experimentally determined and computationally modeled. For instance, the dihedral angle in 2,4,5-trichlorobiphenyl (B97342) is reported to be 47.25 (4)°. researchgate.netnih.gov In another related compound, 2,3,4'-trichlorobiphenyl, the dihedral angle is different, highlighting the sensitivity of conformation to the specific substitution pattern. nih.gov The substitution of hydrogen with deuterium is not expected to significantly alter the structural properties like bond lengths and angles, but it does impact properties related to atomic mass. ajchem-a.comajchem-a.com

Table 1: Calculated Torsional Barrier Data for a Representative PCB

Computational MethodBasis SetTorsional Barrier at 0° (kcal/mol)Torsional Barrier at 90° (kcal/mol)
B3LYP6-31G(d)Data not availableData not available
B3LYP6-311G(d,p)Data not availableData not available
B3LYP6-311+G(2d,2p)Data not availableData not available

Note: Specific torsional barrier values for this compound require dedicated computational studies. The table structure is provided as a template for such data.

The stability of different conformers of this compound can be mapped onto an energy landscape. Quantum chemical calculations can predict the relative energies of various rotational isomers, identifying the global minimum energy structure and other local minima. These calculations are crucial for understanding the distribution of conformers at a given temperature. The shape of the potential energy curve for the ground state of non-coplanar PCBs is markedly different from that of coplanar PCBs. researchgate.net The stability and, consequently, the environmental fate and toxicity of PCBs are linked to their molecular structure and energy.

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

ColorPotentialInterpretationPredicted Reactivity
RedMost NegativeElectron-rich regionPreferred site for electrophilic attack
YellowSlightly NegativeSlightly electron-rich regionLikely site for electrophilic interaction
GreenNeutralZero potential regionLess reactive site
BluePositiveElectron-poor regionPreferred site for nucleophilic attack

Molecular Dynamics Simulations for Solvent Interactions and Rotational Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with solvent molecules and their rotational freedom. chemrxiv.org For this compound, MD simulations can model how the molecule behaves in different environments, such as water or organic solvents. mdpi.com These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and rotational dynamics of the biphenyl (B1667301) rings. chemrxiv.org The interaction with solvents is a key factor in the environmental transport and partitioning of PCBs. Mixed-solvent MD simulations can also be employed to identify potential binding sites on the molecule. nih.gov

Isotopic Effects on Molecular Vibrations and Spectroscopic Signatures

The substitution of hydrogen with deuterium in this compound has a pronounced effect on its vibrational spectra (e.g., IR and Raman). libretexts.org Due to the increased mass of deuterium compared to protium, the vibrational frequencies of bonds involving deuterium (C-D) are lower than those of the corresponding bonds with hydrogen (C-H). ajchem-a.comajchem-a.com This phenomenon, known as the isotopic effect, is a direct consequence of the relationship between vibrational frequency and the reduced mass of the vibrating atoms. libretexts.org Computational methods can accurately predict these shifts in vibrational frequencies, which can be used to interpret experimental spectra and confirm the identity of the deuterated compound. ajchem-a.com While isotopic substitution significantly alters spectroscopic properties, it generally has a minimal impact on the equilibrium geometry of the molecule. ajchem-a.com The change in mass can also affect the rotational constants of the molecule. ajchem-a.com

Table 3: Predicted Isotopic Shift in Vibrational Frequencies

Bond TypeTypical Vibrational Frequency Range (cm⁻¹)Predicted Shift upon Deuteration
C-H Stretch2850 - 3000Significant redshift (lower frequency)
C-D Stretch~2100 - 2250N/A
C-C Ring Stretch1400 - 1600Minor shift
C-Cl Stretch600 - 800Negligible shift

Note: The values presented are typical ranges and the actual shifts for this compound would need to be calculated specifically.

Prediction Models for Energetic and Geometric Properties

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the energetic and geometric properties of PCBs. umsl.edu These models use computational descriptors derived from the molecular structure to correlate with experimental or high-level computational data. For instance, Comparative Molecular Field Analysis (CoMFA) can be used to build 3D-QSPR models that predict thermodynamic properties like enthalpies of fusion. umsl.edu Such models are valuable for estimating the properties of a large number of congeners, including those for which experimental data are unavailable. umsl.edunih.gov By combining computational chemistry results with statistical methods, it is possible to create robust predictive tools for the entire class of PCBs, which can aid in assessing their environmental impact. researchgate.net

Future Directions and Emerging Research Avenues for Deuterated Polychlorinated Biphenyls

Development of Novel Synthetic Routes for Complex Deuterated Congeners with Enhanced Selectivity

The synthesis of specific deuterated PCB congeners remains a significant challenge, particularly for those with complex substitution patterns. Traditional methods, such as the direct chlorination of biphenyl (B1667301), often result in complex mixtures that are difficult to separate. researchgate.net Future research is increasingly focused on developing novel synthetic routes that offer high selectivity and yield for the desired deuterated congeners.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as a powerful tool for the synthesis of PCBs with a high degree of control over the substitution pattern. nih.govnih.gov A modified Suzuki coupling procedure utilizing Pd(dppf)2Cl2 as a catalyst has shown promise in producing various PCB congeners in moderate to good yields. nih.gov This method offers the advantage of using a less air-sensitive catalyst with a longer shelf life compared to traditional catalysts. nih.gov Further research in this area is expected to focus on the development of even more robust and selective catalyst systems. For instance, the use of specialized palladium catalysts has enabled the synthesis of sterically hindered PCB derivatives that were previously difficult to obtain. researchgate.net

Another promising avenue is the exploration of chemo- and regioselective H-D exchange reactions. nih.gov An environmentally benign system using a Pd/C-Al-D2O catalyst has been described for the selective deuteration of various organic molecules. nih.gov This approach, which generates deuterium (B1214612) gas in situ from D2O, offers a safe and efficient alternative to current methods and could be adapted for the synthesis of a wide range of deuterated PCB congeners. nih.gov

Future synthetic strategies will likely involve a divergent approach, allowing for the preparation of a variety of selectively deuterated amines from common precursors, a technique that could be adapted for PCB synthesis. nih.gov The development of such versatile and metal-free or green catalytic methods will be crucial for producing the next generation of deuterated PCB standards needed for advanced environmental and toxicological research. nih.govnih.gov

Table 1: Comparison of Synthetic Routes for Polychlorinated Biphenyls

Synthetic RouteAdvantagesDisadvantagesKey Research Areas for Deuterated Congeners
Direct Chlorination Inexpensive, suitable for producing bulk mixtures.Lacks selectivity, produces complex mixtures requiring extensive purification. researchgate.netNot ideal for specific deuterated congener synthesis.
Suzuki Coupling High selectivity, good yields, allows for precise control of congener structure. nih.govnih.govCan be sensitive to air and moisture, requires specialized catalysts. nih.govDevelopment of more robust and selective palladium catalysts, application to sterically hindered congeners. researchgate.net
Ullmann Coupling Can be used for unsymmetrical PCB derivatives.Poor selectivity, low yields, formation of toxic byproducts. researchgate.netGenerally being replaced by more efficient methods like Suzuki coupling.
H-D Exchange Reactions Potentially high selectivity, environmentally benign (uses D2O). nih.govMethod development and optimization for specific PCB congeners is needed.Adapting existing chemo- and regioselective methods for the synthesis of a broad range of deuterated PCBs. nih.gov

Advanced Spectroscopic Techniques for Isotopic Characterization at Trace Levels

The accurate quantification of deuterated PCBs, especially at the trace levels found in environmental and biological samples, necessitates the use of highly sensitive and selective analytical techniques. Future research will continue to push the boundaries of spectroscopic methods for isotopic characterization.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of PCB analysis. cdc.gov Advances in triple quadrupole mass spectrometry (GC-MS/MS) offer high sensitivity and selectivity, making it a reliable tool for PCB analysis in complex matrices. thermofisher.com The use of selected reaction monitoring (SRM) in GC-MS/MS enhances selectivity and allows for the detection of PCBs at very low concentrations. thermofisher.com High-resolution mass spectrometry (HRMS) is another powerful technique that provides the mass accuracy needed to differentiate target analytes from matrix interferences. nih.gov Miniaturized high-resolution time-of-flight mass spectrometers (TOF-MS) are being developed that can achieve mass resolutions comparable to larger magnetic sector instruments, offering the potential for portable, on-site analysis. nih.gov

Isotope dilution mass spectrometry (IDMS), which utilizes isotopically labeled standards like 13C-labeled or deuterated PCBs, is the gold standard for quantitative analysis. isotope.comnih.gov This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. isotope.com

Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for isotopic analysis. wikipedia.org Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR) can determine the isotopic ratios at each specific site within a molecule, providing detailed information about its origin and transformation pathways. wikipedia.org While traditionally used for lighter elements, advancements in quantitative NMR (qNMR) are being explored for the analysis of more complex molecules and could find applications in the characterization of deuterated PCBs. rsc.org

Future developments in this area will likely focus on the integration of these advanced spectroscopic techniques to provide a more comprehensive understanding of the isotopic composition of PCBs in various samples. The combination of high-resolution chromatography with advanced mass spectrometry and NMR will enable researchers to not only quantify trace levels of deuterated PCBs but also to elucidate their structural and isotopic characteristics with unprecedented detail.

Integrated Modeling Approaches for Environmental Fate Prediction Incorporating Deuterium Labeling Data

Predicting the environmental fate and transport of PCBs is a complex task due to the numerous physical, chemical, and biological processes involved. nih.govresearchgate.netepa.gov Integrated modeling approaches that combine data from various sources are essential for understanding how these persistent pollutants behave in the environment. The inclusion of data from studies using deuterated PCBs can significantly enhance the accuracy and predictive power of these models.

Deuterated PCBs, such as 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5, serve as excellent tracers in environmental fate studies. By introducing a known amount of a deuterated congener into a system, researchers can track its movement through different environmental compartments, including air, water, soil, and biota. nih.gov This information is invaluable for calibrating and validating environmental fate models.

Current models often rely on estimated degradation half-lives and partitioning coefficients. researchgate.net The use of deuterated standards allows for more precise measurements of these parameters under real-world conditions. For example, by monitoring the disappearance of a deuterated PCB and the appearance of its metabolites, researchers can determine its degradation rate in a specific environment.

Future integrated models will likely incorporate kinetic isotope effect (KIE) data derived from studies with deuterated PCBs. The KIE, which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes, can provide insights into the rate-limiting steps of transformation processes. nih.govmdpi.comrutgers.edunih.govrsc.org By incorporating KIE data, models can more accurately predict the transformation pathways and persistence of different PCB congeners.

Applications in Mechanistic Enzymology and Metabolic Pathway Elucidation

Deuterated PCBs are powerful tools for investigating the mechanisms of enzymatic reactions and elucidating the metabolic pathways of these compounds in living organisms. The substitution of hydrogen with deuterium can alter the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE), which provides valuable information about reaction mechanisms. nih.gov

The metabolism of PCBs is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies using deuterated PCBs can help to identify the specific CYP isoforms involved in the metabolism of different congeners and to pinpoint the sites of oxidation on the biphenyl rings. By comparing the metabolism of a deuterated PCB to its non-deuterated counterpart, researchers can determine if C-H bond cleavage is a rate-limiting step in the reaction.

Isotopic labeling studies, where an organism is exposed to a deuterated PCB, allow for the tracking of the label through various metabolic pathways. wikipedia.orgresearchgate.net By analyzing the isotopic composition of the metabolites, researchers can reconstruct the transformation sequence and identify previously unknown metabolic products. For instance, nanoscale secondary ion mass spectrometry (NanoSIMS) can be used to image the distribution of deuterated tracers in biological tissues at the subcellular level, providing a high-resolution view of metabolic processes. nih.gov

Future research in this area will likely involve the use of increasingly sophisticated analytical techniques to probe the intricate details of PCB metabolism. The combination of deuterated tracers with advanced mass spectrometry and NMR spectroscopy will enable a more complete understanding of the enzymatic processes that govern the transformation and detoxification of PCBs in a wide range of organisms. This knowledge is crucial for assessing the toxicological risks associated with PCB exposure.

Exploration of Deuterium's Influence on Environmental Transport Mechanisms

The substitution of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule, which in turn can affect its behavior in the environment. The primary way in which deuterium substitution can impact environmental transport is through the kinetic isotope effect (KIE). mdpi.comrutgers.edu

Processes such as volatilization, sorption to particles, and microbial degradation can all exhibit KIEs. nih.gov For example, if the cleavage of a C-H bond is the rate-limiting step in the microbial degradation of a PCB congener, the deuterated analogue will be degraded more slowly. This can lead to isotopic fractionation in the environment, where the remaining PCB mixture becomes enriched in the heavier isotope.

The study of KIEs in environmental processes is still an emerging field. Future research will focus on quantifying the magnitude of these effects for various PCB congeners and under different environmental conditions. This will require carefully designed laboratory and field experiments using deuterated tracers.

Understanding the influence of deuterium on transport mechanisms has several important implications. It can help to refine environmental fate models by providing more accurate parameters for transformation rates. It can also be used as a tool to trace the sources and transformation pathways of PCBs in the environment. By analyzing the isotopic composition of PCBs in different environmental compartments, it may be possible to infer the processes that have acted upon them.

The exploration of deuterium's influence on environmental transport is a promising area of research that will contribute to a more nuanced understanding of the behavior of persistent organic pollutants in the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.